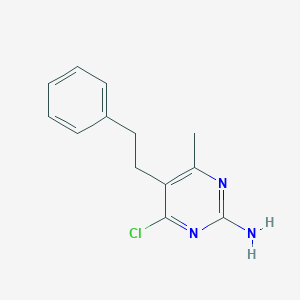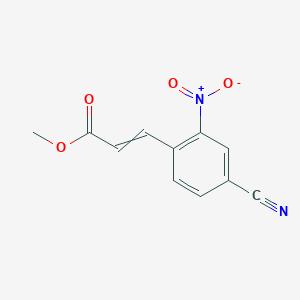
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate: is a chemical compound characterized by its molecular structure, which includes a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring, along with a prop-2-enoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-cyano-2-nitrobenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an ester through a reaction with methanol in the presence of an acid catalyst.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different compound.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Amides or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups play a crucial role in its biological activity, influencing pathways related to cell growth, apoptosis, and microbial inhibition.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate: Unique due to its specific combination of cyano and nitro groups.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar structure but lacks the cyano group.
Methyl 3-(2-nitrophenyl)prop-2-enoate: Different positioning of the nitro group.
Uniqueness: The presence of both cyano and nitro groups in this compound gives it distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
652997-66-5 |
|---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)5-4-9-3-2-8(7-12)6-10(9)13(15)16/h2-6H,1H3 |
InChI-Schlüssel |
IQCDHRRJYHIFOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)


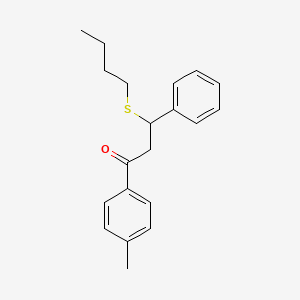

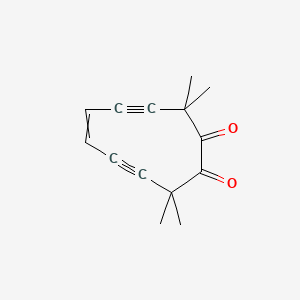

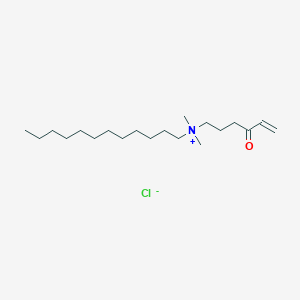
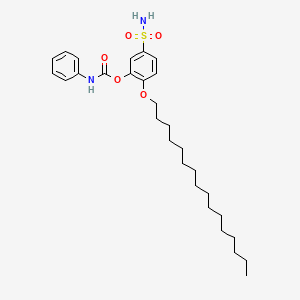
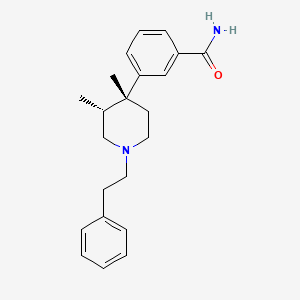
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
